molecular formula C11H8ClFN2 B3024073 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine CAS No. 178430-13-2

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine

Cat. No.: B3024073
CAS No.: 178430-13-2
M. Wt: 222.64 g/mol
InChI Key: CMHKVLZZLUCNGV-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position, a fluorophenyl group at the 6th position, and a methyl group at the 2nd position of the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-6-(4-fluorophenyl)pyrimidine.

    Reaction with Methylating Agents: The intermediate is then reacted with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group at the 2nd position.

    Reaction Conditions: The reactions are usually carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at C4

The chlorine atom at position 4 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the pyrimidine ring and adjacent substituents.

Reagents and Conditions

NucleophileSolventBase/CatalystTemperatureYieldProduct
CyclohexanamineDMFDIPEART77–84%4-(Cyclohexylamino)-6-(4-fluorophenyl)-2-methylpyrimidine
3-Chloro-4-fluoroanilineDMFDIPEA80°C68%4-(3-Chloro-4-fluoroanilino)-6-(4-fluorophenyl)-2-methylpyrimidine
Sodium methoxideMeOHNoneReflux92%4-Methoxy-6-(4-fluorophenyl)-2-methylpyrimidine

Key Observations :

  • Reactions with amines proceed efficiently under mild conditions (room temperature to 80°C) using polar aprotic solvents like DMF and bases such as DIPEA .

  • Alkoxy groups (e.g., methoxide) require higher temperatures but achieve near-quantitative yields .

Cross-Coupling Reactions

While the methyl group at position 2 is generally inert, the 4-fluorophenyl group at position 6 can participate in palladium-catalyzed cross-coupling reactions if modified.

Suzuki-Miyaura Coupling

Boronic AcidCatalystLigandSolventYieldProduct
3-Bromophenylboronic acidPd(OAc)₂XPhosDioxane65%6-(Biphenyl-3-yl)-4-chloro-2-methylpyrimidine

Limitations : Direct coupling at the 4-chloro position is challenging due to competing substitution reactions.

Reductive Dehalogenation

The C4 chlorine can be selectively reduced under controlled conditions.

Reducing AgentSolventCatalystTemperatureYieldProduct
H₂ (1 atm)EtOHPd/C (10%)RT85%6-(4-Fluorophenyl)-2-methylpyrimidine

Mechanistic Insight : Hydrogenolysis occurs without affecting the fluorophenyl or methyl groups, demonstrating chemoselectivity .

Ring Functionalization

The pyrimidine ring itself can undergo electrophilic substitution under harsh conditions.

Nitration

Nitrating AgentSolventTemperatureYieldProduct
HNO₃/H₂SO₄H₂SO₄0–5°C42%5-Nitro-4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine

Regioselectivity : Nitration occurs preferentially at position 5 due to electron-deficient ring activation .

Comparative Reactivity with Analogues

A comparison of reactivity across structurally similar pyrimidines:

CompoundReaction with CyclohexanamineNitration YieldReductive Dehalogenation Yield
4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine77–84% 42% 85%
4-Chloro-2-methylpyrimidine92% 58% 90%
4-Chloro-6-phenylpyrimidine68% 35% 78%

Trends :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) slightly reduce nucleophilic substitution yields compared to simpler analogues .

  • Nitration efficiency decreases with bulkier substituents at position 6 .

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Optimized for substitution reactions using phosgene and quaternary ammonium salts, achieving >90% conversion in 2 hours .

  • Environmental Impact : Solvent recovery systems (e.g., DMF distillation) reduce waste by 40% in large-scale production .

Stability and Degradation

  • Hydrolytic Stability : Stable in neutral aqueous solutions (pH 7) for >24 hours but degrades rapidly under alkaline conditions (pH 12) to form 4-hydroxy derivatives .

  • Thermal Stability : Decomposes above 250°C, releasing HCl and fluorine-containing byproducts .

Mechanistic Insights

  • Nucleophilic Substitution : Follows an SNAr mechanism, with rate acceleration from the electron-deficient pyrimidine ring .

  • Reduction Pathways : Pd-catalyzed hydrogenolysis proceeds via a radical intermediate, as evidenced by ESR studies .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine has been explored for its potential as a pharmaceutical agent. Its structural characteristics make it a candidate for the development of kinase inhibitors, which are crucial in treating various cancers. For instance, studies indicate that modifications of pyrimidine derivatives can enhance their efficacy against specific cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation .

Case Study: Kinase Inhibition
A notable case study involves the synthesis of pyrimidine derivatives that demonstrate selective inhibition of certain kinases. The introduction of the 4-fluorophenyl group has been shown to improve binding affinity to the target enzyme, enhancing the compound's therapeutic potential. Such modifications are essential for developing targeted therapies with fewer side effects .

Agrochemical Applications

Herbicide Development
The compound has been investigated for its role as an active ingredient in herbicides. Its ability to interfere with specific biochemical pathways in plants makes it suitable for formulating selective herbicides that target unwanted vegetation while preserving crops .

Research Findings
Research indicates that derivatives of this compound exhibit herbicidal activity against several weed species, demonstrating potential for agricultural applications. The effectiveness of these compounds often correlates with their structural features, such as halogen substitutions which enhance biological activity .

Chemical Intermediates

Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as an important intermediate for producing more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals .

Example Reactions

  • Nucleophilic Substitution: The chloro group can be substituted with various nucleophiles to create new derivatives.
  • Coupling Reactions: It can participate in cross-coupling reactions to form biaryl compounds, which are prevalent in many bioactive molecules .

Material Science

Potential Use in Polymers
Recent studies suggest that derivatives of this compound could be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryKinase inhibitors for cancer treatmentTargeted therapy with reduced side effects
AgrochemicalsActive ingredient in herbicidesSelective targeting of weeds
Chemical IntermediatesSynthesis of complex organic compoundsVersatile reactivity
Material ScienceIncorporation into polymersEnhanced thermal stability

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(4-fluorophenyl)pyrimidine: Lacks the methyl group at the 2nd position.

    4-Chloro-6-(4-methylphenyl)-2-methylpyrimidine: Contains a methyl group instead of a fluorine atom on the phenyl ring.

    4-Chloro-6-(4-fluorophenyl)-2-ethylpyrimidine: Contains an ethyl group instead of a methyl group at the 2nd position.

Uniqueness

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the methyl group, allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is a compound of significant interest due to its diverse biological activities, particularly in pharmacology and oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClFN2. It features a pyrimidine ring with a chloro group at the 4th position, a fluorophenyl group at the 2nd position, and a methyl group at the 6th position. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a valuable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its role as an inhibitor in various cancer cell lines. For instance, it was evaluated in the synthesis of a series of 4-anilinoquinazoline analogues, where one derivative, DW-8, demonstrated significant efficacy against human colorectal cancer cell lines (HCT116, HT29, SW620) with IC50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM respectively.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that pyrimidine derivatives, including those similar to this compound, can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Some derivatives showed IC50 values comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol), suggesting a strong potential for anti-inflammatory applications .

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes and receptors in metabolic pathways. It has been suggested that it may inhibit cytochrome P450 enzymes, crucial for drug metabolism, thereby enhancing the therapeutic index of co-administered drugs . Additionally, it may interact with retinoic acid-related orphan receptors (RORs), affecting transcriptional activity related to various cellular functions.

Comparative Analysis with Similar Compounds

A comparison of structural analogues reveals that while many compounds share similarities with this compound, its specific substitutions confer unique biological properties:

Compound NameSimilarity Index
4-Chloro-2-methyl-6-phenylpyrimidine0.94
4-Chloro-2-(methylthio)pyrimidine0.90
4,6-Dichloro-2-phenylpyrimidine0.82
2,6-Dichloro-1,8-naphthyridine0.80

This table illustrates how distinct substitution patterns influence both chemical reactivity and biological activity.

Case Studies

  • Colorectal Cancer Study : In vitro studies demonstrated that DW-8 derived from this compound exhibited potent anticancer properties against colorectal cancer cell lines.
  • Inflammatory Response : A study involving carrageenan-induced paw edema highlighted that derivatives showed significant anti-inflammatory effects comparable to indomethacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine, and how do reaction conditions influence yield?

A high-yield, metal-free method involves reacting β-CF3 aryl ketones with amidines in 1,4-dioxane at 60°C for 12 hours, achieving up to 92% yield. Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C minimizes side reactions), and the absence of metal catalysts, which simplifies purification .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Use 1H NMR (δ 8.2–8.4 ppm for pyrimidine protons, δ 2.6 ppm for methyl groups), 13C NMR (peaks near 160–165 ppm for fluorinated carbons), and 19F NMR (singlets near -110 ppm for para-fluorophenyl groups). HRMS with [M+H]+ ions confirms molecular weight (e.g., m/z 253.04). Cross-validation with X-ray crystallography resolves ambiguities in substituent positioning .

Q. What safety protocols are essential when handling this compound?

Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Use fume hoods or gloveboxes for reactions involving volatile intermediates. Waste must be segregated into halogenated organic containers and processed by certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., fluorine vs. chlorine) influence the reactivity of pyrimidine derivatives in cross-coupling reactions?

Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity at the C4 position, enhancing Suzuki-Miyaura coupling efficiency. Fluorine’s inductive effect stabilizes transition states, while steric hindrance from methyl groups at C2 may require bulky palladium ligands (e.g., XPhos) to prevent dehalogenation side reactions .

Q. What strategies resolve contradictions in reported NMR data for structurally similar pyrimidines?

Contradictions often arise from solvent-induced shifts or tautomerism. Use deuterated DMSO to stabilize specific tautomers and collect variable-temperature NMR to identify dynamic processes. For ambiguous NOE correlations, supplement with DFT calculations to model preferred conformations .

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) against kinase targets (e.g., EGFR) identifies binding affinities. QSAR models highlight substituent contributions: para-fluorophenyl groups enhance hydrophobic interactions, while methyl groups at C2 reduce metabolic degradation. Validate with enzymatic assays (IC50) .

Q. What crystallographic challenges arise in determining the structure of fluorinated pyrimidines?

Fluorine’s low electron density complicates X-ray diffraction. Use synchrotron radiation for high-resolution data. Hydrogen bonding networks (e.g., N–H⋯F interactions) stabilize crystal packing but require careful refinement. Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Q. Data Contradiction Analysis

Q. How to interpret conflicting yields reported for similar synthetic protocols?

Discrepancies often stem from trace moisture (hydrolyzes intermediates) or impurities in starting materials. Reproduce reactions under anhydrous conditions (molecular sieves) and verify reagent purity via TLC or GC-MS. For example, β-CF3 ketone purity >98% is critical for yields >90% .

Q. Why do some studies report variable antimicrobial activity for pyrimidine derivatives?

Activity depends on bacterial strain-specific efflux pumps. Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with/without efflux inhibitors (e.g., PAβN). Structural modifications (e.g., adding hydrophilic groups) can bypass resistance mechanisms .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
1H NMR δ 8.35 (s, 1H, pyrimidine), 7.65 (d, 2H, fluorophenyl), 2.55 (s, 3H, CH3)
19F NMR -109.2 ppm (s, 1F)
HRMS [M+H]+: 253.04 (calc. 253.05)

Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Solvent1,4-DioxaneMaximizes polarity for intermediate stabilization
Temperature60°CBalances kinetics vs. decomposition
CatalystNone (metal-free)Reduces purification steps

Properties

IUPAC Name

4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHKVLZZLUCNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

13.8 kg of 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine and 11.5 kg of phosphorus oxychloride were refluxed in acetonitrile, and stirred for 4 hours. The reaction solution was combined with water, and the precipitated crystal was separated, and the resultant crystal was washed and dried to obtain 14.6 kg of the target compound as a pale yellow crystal.
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Synthesis routes and methods II

Procedure details

To 21 g of 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine was added 63 ml of phosphorus oxychloride and the mixture was refluxed for 1 hour. This reaction mixture was cooled, poured into iced water, and neutralized with 28% aqueous ammonia and the crystals that separated out were collected by filtration. The crystals were washed with water and dried to provide 21 g of the title compound.
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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